Perfluorotridecyl bromide

Description

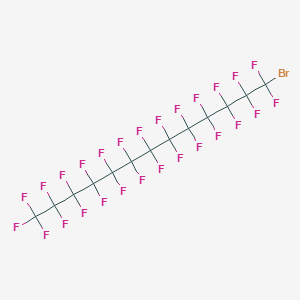

Perfluorotridecyl bromide (CAS No. 242475-25-8) is a fully fluorinated bromoalkane with the molecular formula C₁₃BrF₂₇. This compound belongs to the class of perfluorinated alkyl bromides (PFABs), characterized by a fully fluorinated carbon chain terminated by a bromine atom. Such compounds exhibit exceptional chemical stability, thermal resistance, and hydrophobicity due to the strong C–F bonds and the electronegative fluorine sheath. This compound is primarily utilized in specialized industrial applications, including surfactants, flame retardants, and as intermediates in synthesizing fluoropolymers .

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosafluorotridecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13BrF27/c14-12(37,38)10(33,34)8(29,30)6(25,26)4(21,22)2(17,18)1(15,16)3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJOENNTPJUNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13BrF27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotridecyl bromide can be synthesized through the bromination of perfluorotridecane. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the perfluorinated alkane.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The perfluorotridecane is reacted with bromine in a continuous flow reactor, where the reaction conditions such as temperature, pressure, and bromine concentration are carefully monitored to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Perfluorotridecyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium alkoxides, or thiolates are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Reduction: this compound can be reduced to perfluorotridecane using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: The major products include perfluorotridecanol, perfluorotridecyl ethers, and perfluorotridecyl thiols.

Reduction: The major product is perfluorotridecane.

Scientific Research Applications

Perfluorotridecyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various perfluorinated compounds and as a reagent in organic synthesis.

Biology: Due to its hydrophobic nature, it is used in the development of biomimetic membranes and as a surfactant in biological assays.

Medicine: It is explored for use in drug delivery systems and as a contrast agent in medical imaging.

Industry: It is used in the production of specialty polymers, lubricants, and coatings due to its chemical inertness and thermal stability.

Mechanism of Action

The mechanism of action of perfluorotridecyl bromide is primarily based on its ability to undergo substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This property is exploited in various chemical reactions to introduce different functional groups into the perfluorinated carbon chain.

Comparison with Similar Compounds

Structural and Chemical Properties

Perfluorotridecyl bromide is compared below with other brominated perfluoroalkanes and related halogenated compounds:

| Compound Name | CAS No. | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | 242475-25-8 | C₁₃BrF₂₇ | Long perfluorinated chain (13 carbons); single terminal bromine atom. |

| 1,4-Dibromohexafluorobutane | 53151-41-0 | C₄Br₂F₆ | Shorter chain (4 carbons); two bromine atoms at terminal positions. |

| Bromoheptadecafluorooctane | 12693-30-0 | C₈BrF₁₇ | Medium chain (8 carbons); single bromine atom. |

| 1,6-Dibromooctafluorohexane | N/A | C₆Br₂F₈ | Intermediate chain (6 carbons); two bromine atoms. |

| Methyl bromide | 74-83-9 | CH₃Br | Non-fluorinated; simple alkyl bromide with high volatility and toxicity. |

Key Observations :

- Chain Length and Reactivity : Longer perfluorinated chains (e.g., C₁₃ in this compound) enhance chemical inertness and reduce reactivity compared to shorter-chain analogs like 1,4-Dibromohexafluorobutane .

- Bromine Substitution: Mono-brominated compounds (e.g., this compound) are less reactive in nucleophilic substitution reactions than di-brominated analogs (e.g., 1,6-Dibromooctafluorohexane) due to steric and electronic effects .

- Fluorination Impact: Fully fluorinated compounds exhibit higher thermal stability (>300°C) and lower surface tension compared to partially fluorinated or non-fluorinated bromides like methyl bromide .

Toxicity and Environmental Impact

- This compound: Limited toxicity data exist, but perfluorinated compounds are generally persistent in the environment and may bioaccumulate.

- Methyl Bromide : Highly toxic; acute exposure causes neurotoxicity and respiratory failure. Chronic exposure correlates with organ damage .

- Shorter-Chain PFABs : Compounds like 1,4-Dibromohexafluorobutane show higher acute toxicity in aquatic organisms (e.g., LC₅₀ < 1 mg/L in fish) compared to longer-chain derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Perfluorotridecyl bromide with high purity, and how can researchers optimize yield?

- Methodological Answer : Synthesis should prioritize controlled bromination of perfluorotridecyl precursors under inert atmospheres to avoid side reactions. Purification via fractional distillation or column chromatography is critical, with characterization using -NMR and mass spectrometry to confirm molecular structure and purity. Researchers must also monitor reaction kinetics to minimize byproducts, referencing protocols for analogous brominated perfluoroalkyl compounds .

Q. How can researchers accurately quantify this compound in environmental matrices, and what analytical challenges arise?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for trace detection. Matrix effects (e.g., organic matter interference) require validation via spike-and-recovery experiments. For bromide ion quantification post-degradation, colorimetric methods using chloramine-T and spectrophotometric detection (e.g., at 590 nm) are effective, as validated in hydrologic tracer studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and full-face shields to prevent dermal/ocular exposure. Contaminated solid waste (e.g., gloves, filters) should be treated with activated carbon to adsorb residual compounds, followed by UV fluorescence scans to verify decontamination before disposal, as outlined for brominated mutagenic agents .

Q. How should researchers design toxicity studies to assess acute and chronic effects of this compound?

- Methodological Answer : Follow ATSDR/EPA guidelines by establishing dose-response curves in model organisms (e.g., rodents), monitoring biomarkers like liver enzyme activity and thyroid hormone levels. Include controls for PFAS cross-contamination and use longitudinal study designs to evaluate cumulative effects, ensuring data aligns with regulatory thresholds for PFAS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicological data for this compound?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., exposure duration, species-specific metabolism). Reproduce conflicting studies under standardized conditions, using omics approaches (transcriptomics/proteomics) to uncover mechanistic disparities. Apply the FINER framework to refine hypotheses, ensuring feasibility and relevance to human health risk assessments .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to track fluorine/bromine atom ratios during photolysis, combined with high-resolution mass spectrometry (HRMS) to identify intermediates. For hydrolytic degradation, /-NMR can reveal bond cleavage patterns. Computational modeling (DFT) further validates proposed pathways .

Q. What novel applications of this compound are emerging in materials science, and how do they align with PFAS regulatory constraints?

- Methodological Answer : Investigate its use as a surfactant in fluoropolymer synthesis, optimizing thermal stability via differential scanning calorimetry (DSC). Compare performance to shorter-chain PFAS alternatives while adhering to EPA guidelines for PFAS phase-out. Collaborate with regulatory bodies to align innovation with compliance .

Q. How can researchers improve reproducibility in studies involving this compound?

- Methodological Answer : Adopt open-science practices by publishing raw datasets, synthesis protocols, and instrument calibration logs. Use interlaboratory comparisons to validate analytical methods, referencing pharmaceutical research standards for metadata reporting (e.g., biological replicates, statistical power analysis) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.